2-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}acetonitrile
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Overview
Description
2-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}acetonitrile is a chemical compound with the CAS Number: 1016765-65-3 . It has a molecular weight of 258.71 . The IUPAC name for this compound is {4-[(6-chloro-3-pyridinyl)methoxy]phenyl}acetonitrile . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H11ClN2O/c15-14-6-3-12(9-17-14)10-18-13-4-1-11(2-5-13)7-8-16/h1-6,9H,7,10H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The physical form of this compound is a powder . It is typically stored at room temperature .Scientific Research Applications
Solvent Effects in Chemical Reactions
Research on similar compounds underscores the critical role of solvents, such as acetonitrile, in affecting the kinetics and mechanisms of chemical reactions. For instance, studies on the solvolysis reactions and the behavior of molecular capsules in solvents highlight the nuanced effects of solvent composition on reaction dynamics and molecular assembly, providing insights that could be pertinent to manipulating and understanding reactions involving "2-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}acetonitrile" (Jia et al., 2002); (Shivanyuk et al., 2003).
Coordination Chemistry and Crystal Structures
The synthesis and structural analysis of metal complexes, including those with acetonitrile or specific ligands, offer valuable knowledge for developing coordination compounds with "this compound" as a ligand. Such studies contribute to the field of crystallography and coordination chemistry, which could be exploited for catalyst design, material science, and the synthesis of novel organometallic compounds (Sakate et al., 2016).
Organic Synthesis and Reactivity
Research into the kinetics of elimination reactions and the influence of substituents and solvents on the reactivity of compounds offers foundational knowledge that could be applied to the synthesis and functionalization of "this compound". Understanding these mechanisms aids in designing synthetic routes and optimizing conditions for desired transformations (Kumar & Balachandran, 2006).
Safety and Hazards
Properties
IUPAC Name |
2-[4-[(6-chloropyridin-3-yl)methoxy]phenyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c15-14-6-3-12(9-17-14)10-18-13-4-1-11(2-5-13)7-8-16/h1-6,9H,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGMQQGHYXNYJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)OCC2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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